molecular formula C17H18N2O B2894387 1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 537018-31-8

1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B2894387
CAS No.: 537018-31-8
M. Wt: 266.344
InChI Key: LGMRTDDVDMYGIO-UHFFFAOYSA-N
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Description

“1-[1-(3-Methylbenzyl)-1H-benzimidazol-2-yl]ethanol” is a chemical compound with the molecular formula C17H18N2O . It has an average mass of 266.338 Da and a monoisotopic mass of 266.141907 Da .

Scientific Research Applications

Synthesis and Characterization

One area of research focuses on the synthesis and characterization of benzimidazole derivatives. For example, studies have demonstrated the condensation of 1H-azoles with 2-hydroxybenzyl alcohols to synthesize a series of phenols and benzimidazoles, revealing insights into their chemical structures and properties through X-ray diffraction data (Sidorina & Osyanin, 2007). Similarly, the synthesis, characterization, and computational analysis of benzimidazole derivatives for potential applications in non-linear optical (NLO) devices have been explored, highlighting the impact of substituents on molecular properties (Manikandan, Perumal, & Jayamoorthy, 2019).

Catalysis

Research has also explored the use of benzimidazole derivatives in catalysis. Ruthenium complexes containing benzimidazole ligands have been developed to catalyze the synthesis of various organic compounds, such as benzimidazoles, through environmentally benign methods (Luo et al., 2017). These studies offer insights into greener synthetic pathways and the catalytic potential of benzimidazole-containing complexes.

Molecular Electronics and Photonics

Another research focus is on the electronic and photonic properties of benzimidazole derivatives. Studies have shown that these compounds can serve as promising candidates for applications in molecular electronics and photonics due to their significant non-linear optical responses and fine microscopic behavior, which are crucial for the development of advanced optical materials (Manikandan, Perumal, & Jayamoorthy, 2019).

Photocatalysis

The photocatalytic applications of benzimidazole derivatives have been investigated, with studies demonstrating their potential in synthesizing benzimidazoles through redox cyclization reactions. This research highlights the eco-friendly synthesis methods and the role of these compounds in facilitating chemical transformations under light irradiation (Annadhasan, Selvam, & Swaminathan, 2012).

Surface Interaction Studies

The interaction of benzimidazole derivatives with metal surfaces has been studied, particularly in the context of corrosion inhibition and surface chemistry. Research using techniques like confocal micro-Raman spectroscopy has provided insights into how these molecules interact with iron surfaces, offering potential applications in materials science and engineering (Wang et al., 2004).

Properties

IUPAC Name

1-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-6-5-7-14(10-12)11-19-16-9-4-3-8-15(16)18-17(19)13(2)20/h3-10,13,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMRTDDVDMYGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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